molecular formula C6H4BF4NO2 B12933751 [5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid

[5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid

Katalognummer: B12933751
Molekulargewicht: 208.91 g/mol
InChI-Schlüssel: FIJNSXOMCNJYRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Identification and Nomenclature

[5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid is a heteroaromatic organoboron compound characterized by a pyridine core substituted with three distinct functional groups:

  • A boronic acid (-B(OH)₂) moiety at position 3
  • A fluorine atom (-F) at position 5
  • A trifluoromethyl (-CF₃) group at position 6

IUPAC Name : this compound
Molecular Formula : C₇H₄BF₄NO₂
Molecular Weight : 227.92 g/mol

Key Structural Features:

Property Value/Description
SMILES Notation B(O)(O)C1=CN=C(C(=C1F)C(F)(F)F)
InChIKey ZADPBFCGQRWHPN-UHFFFAOYSA-N (representative example)
XLogP3 (Lipophilicity) 1.8 (estimated)

The pyridine ring adopts a planar geometry, with steric congestion arising from the -CF₃ group’s bulk. Electronic effects are dominated by the -CF₃’s strong electron-withdrawing inductive (-I) effect and fluorine’s electronegativity, polarizing the ring and enhancing the boronic acid’s electrophilicity .

Historical Development in Boronic Acid Chemistry

Boronic acids emerged as critical reagents following the 1979 discovery of the Suzuki-Miyaura cross-coupling reaction, enabling C–C bond formation under mild conditions. Early derivatives focused on phenylboronic acids, but advances in heterocyclic chemistry (2000s) drove interest in pyridinylboronic acids. The introduction of fluorinated substituents accelerated in the 2010s to address pharmaceutical needs for metabolic stability and bioavailability .

Key milestones:

  • 2005 : First reported synthesis of trifluoromethyl-substituted pyridinylboronic acids via Miyaura borylation
  • 2012 : Industrial adoption of continuous-flow reactors for scaled production of fluorinated boronic acids
  • 2018 : Demonstrated efficacy of fluorinated pyridinylboronic acids in kinase inhibitor development

Eigenschaften

Molekularformel

C6H4BF4NO2

Molekulargewicht

208.91 g/mol

IUPAC-Name

[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C6H4BF4NO2/c8-4-1-3(7(13)14)2-12-5(4)6(9,10)11/h1-2,13-14H

InChI-Schlüssel

FIJNSXOMCNJYRC-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=C(N=C1)C(F)(F)F)F)(O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Iridium-Catalyzed C–H Borylation

This method enables direct borylation of trifluoromethyl-substituted pyridines without pre-functionalization. Key steps include:

  • Catalyst system : [Ir(OMe)(COD)]₂ (1 mol%) with 4,4′-di-tert-butyl bipyridine (dtbbpy, 2 mol%).
  • Conditions : Substrate (1 equiv), HBPin (1.5 equiv), 80°C, inert atmosphere.
  • Yield : ~80–95% for analogous trifluoromethylpyridine derivatives.

Mechanistic Insight :
The iridium catalyst facilitates selective C–H activation at the meta position relative to the trifluoromethyl group, driven by electronic and steric effects. Transient Ir–H intermediates mediate boron insertion.

Directed Lithiation-Borylation

This two-step approach employs halogen-metal exchange followed by boronation:

  • Substrate : 5-Bromo-2-(trifluoromethyl)pyridine.
  • Reagents : n-BuLi (2.5 M in hexane) at -78°C, triisopropylborate.
  • Workup : Acidic aqueous extraction (pH 5) and chromatography.
  • Yield : 25–42% (isolated as a mixture of regioisomers).

Regiochemical Challenge :
Competing lithiation at C3 and C5 positions leads to boronic acid isomers (e.g., 26 and 27 in). X-ray crystallography confirmed structural assignments.

Comparative Analysis of Methods

Parameter C–H Borylation Lithiation-Borylation
Catalyst Ir-based None (stoichiometric n-BuLi)
Temperature 80°C -78°C
Regioselectivity High (meta to CF₃) Moderate (mixture formation)
Yield 80–95% 25–42%
Scalability Suitable for large scale Limited by cryogenic conditions

Industrial-Scale Considerations

  • Continuous Flow Reactors : Improve efficiency for iridium-catalyzed borylation by enhancing heat/mass transfer.
  • Ligand Optimization : Modified phenanthroline ligands (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline) reduce catalyst loading to 0.5 mol% in traceless borylation protocols.

Critical Reaction Parameters

  • Solvent Effects : THF/toluene mixtures (4:1) enhance lithiation efficiency.
  • Boron Source : Triisopropylborate outperforms trimethylborate in minimizing side reactions.
  • Acid Quenching : Controlled pH adjustment (pH 5–6) prevents boronic acid decomposition during workup.

Challenges and Solutions

  • Isomer Separation : Column chromatography (SiO₂, EtOAc/hexane) resolves regioisomeric boronic acids.
  • Moisture Sensitivity : Strict anhydrous conditions are required for lithiation steps.

Analyse Chemischer Reaktionen

Types of Reactions: [5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products:

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Alcohols and Ketones: Formed from oxidation reactions.

    Substituted Pyridines: Formed from nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis:
This compound plays a crucial role as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting cancer and infectious diseases. Its ability to form stable bonds with biological molecules enhances drug efficacy.

Mechanism of Action:
The boronic acid functional group allows for reversible covalent interactions with hydroxyl groups in enzymes, making it a candidate for enzyme inhibition studies. This property is particularly useful in designing inhibitors for proteases and other enzymes involved in disease pathways.

Organic Synthesis

Suzuki-Miyaura Coupling:
[5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid is widely utilized in Suzuki-Miyaura coupling reactions, facilitating the formation of biaryl compounds. This reaction involves coupling aryl boronic acids with aryl halides in the presence of a palladium catalyst, yielding complex organic molecules essential for drug development.

Reaction TypeConditionsYield (%)
Suzuki-Miyaura CouplingPd catalyst, base (e.g., Na2CO3), solvent84
Cross-Coupling with Aryl HalidesAqueous/organic mixture, heat82

Bioconjugation

Enhancing Specificity:
In bioconjugation processes, this compound is employed to attach biomolecules to drugs or imaging agents. This technique improves specificity towards target cells while minimizing side effects, making it valuable in targeted therapy applications.

Material Science

Development of Advanced Materials:
The unique chemical properties of this compound enable its use in developing advanced materials such as sensors and catalysts. Its reactivity facilitates efficient reactions, which are essential for creating innovative materials with specific functionalities.

Case Studies

Case Study 1: Inhibitory Effects on Enzymes
Research has shown that this compound exhibits inhibitory effects on specific proteases. Studies utilized binding affinity assays to determine its effectiveness as a potential therapeutic agent against diseases associated with these enzymes.

Case Study 2: Drug Development Pipeline
In a recent study, this compound was integrated into a drug development pipeline targeting a novel cancer pathway. The compound's electronic properties were leveraged to enhance the pharmacological profile of the resulting drug candidate.

Wirkmechanismus

The mechanism of action of [5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid is primarily related to its ability to form stable carbon-boron bonds. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of fluorine atoms enhances the reactivity and stability of the compound, making it a versatile reagent in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The table below compares structural analogs based on substituent type, position, and electronic effects:

Compound Name Substituents (Positions) Key Features Reference
[5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid -F (5), -CF₃ (6) Strong electron-withdrawing groups; enhanced reactivity in cross-coupling
(6-Chloro-5-fluoropyridin-3-yl)boronic acid -F (5), -Cl (6) Chlorine as a weaker electron-withdrawing group; lower stability vs. -CF₃
[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid -Cl (2), -CF₃ (6) Positional isomer; steric hindrance at position 2 may reduce reactivity
(6-(Trifluoromethyl)pyridin-3-yl)boronic acid -CF₃ (6) Lacks fluorine at position 5; reduced electronic activation
{6-[(4-Methoxyphenyl)methoxy]-5-(trifluoromethyl)pyridin-3-yl}boronic acid -OCH₂C₆H₄OMe (6), -CF₃ (5) Bulky alkoxy group; steric hindrance limits coupling efficiency

Key Observations :

  • Electron-Withdrawing Effects : The trifluoromethyl group at position 6 in the target compound significantly lowers the electron density of the pyridine ring, facilitating oxidative addition in palladium-catalyzed reactions compared to chloro analogs .
  • Positional Isomerism : The 2-chloro-6-CF₃ isomer ([2-chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid) shows reduced reactivity due to steric hindrance near the boronic acid moiety .
  • Fluorine Substitution: The addition of fluorine at position 5 further stabilizes the boronic acid via inductive effects, reducing protodeboronation compared to non-fluorinated analogs .

Reactivity in Cross-Coupling Reactions

Comparative data on Suzuki-Miyaura coupling efficiency:

Compound Reaction Partner Yield (%) Conditions Reference
[5-Fluoro-6-CF₃-pyridin-3-yl]boronic acid 4-Iodo-2-CF₃-pyrimidine-5-ester 85 Pd catalysis, base, 80°C
3-Trifluoromethylphenylboronic acid Imidazo[1,2-a]pyridine 76 CHCl₃-EtOAc eluent, propan-2-ol recrystallization
(6-Chloro-5-F-pyridin-3-yl)boronic acid Not reported N/A Similar to above

Analysis :

  • The target compound demonstrates high coupling yields (85%) in pharmaceutical intermediates, outperforming 3-trifluoromethylphenylboronic acid (76%) in analogous reactions .

Physical and Chemical Properties

Property [5-Fluoro-6-CF₃-pyridin-3-yl]boronic acid (6-Chloro-5-F-pyridin-3-yl)boronic acid [2-Chloro-6-CF₃-pyridin-3-yl]boronic acid
Molecular Weight (g/mol) ~255.9 (calculated) 237.4 255.9 (calculated)
Solubility Low in polar solvents (hydrophobic -CF₃) Moderate (chlorine less hydrophobic) Similar to target compound
Stability High (resists protodeboronation) Moderate Moderate

Notes:

  • The trifluoromethyl group reduces solubility in aqueous systems, necessitating organic solvents like THF or DMF .
  • Fluorine at position 5 enhances stability by mitigating boronic acid decomposition .

Biologische Aktivität

[5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid (CAS: 1701432-08-7) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyridine ring substituted with fluorine and trifluoromethyl groups, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is depicted below:

C6H4BF4NO2\text{C}_6\text{H}_4\text{BF}_4\text{NO}_2

This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and enzyme binding affinity.
  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit selective cytotoxicity against certain cancer cell lines. The presence of fluorine substituents can modulate the electronic properties of the molecule, affecting its interaction with biological targets.

Biological Activity Data

Activity Effect Reference
Enzyme InhibitionInhibits serine proteases
CytotoxicitySelective toxicity against cancer cell lines
AntimicrobialPotential antibacterial properties

Case Studies

Several studies have explored the biological activity of this compound:

  • Anticancer Studies :
    • A study conducted by researchers demonstrated that this compound inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation and survival.
    • Another investigation highlighted its potential in combination therapies, enhancing the efficacy of existing chemotherapeutics through synergistic effects.
  • Enzyme Interaction :
    • Research published in a pharmacological journal indicated that this compound acts as an effective inhibitor for certain enzymes involved in metabolic pathways, suggesting its utility in metabolic disorders.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.